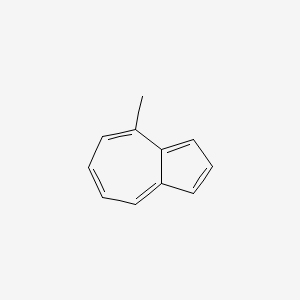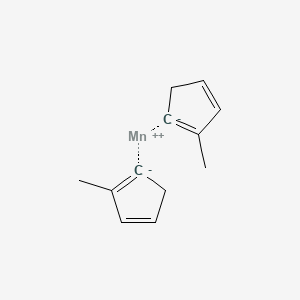
Manganese(2+);2-methylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(2+);2-methylcyclopenta-1,3-diene is a coordination compound that features manganese in the +2 oxidation state coordinated to a 2-methylcyclopenta-1,3-diene ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(2+);2-methylcyclopenta-1,3-diene typically involves the reaction of manganese salts with 2-methylcyclopenta-1,3-diene under controlled conditions. One common method includes the use of manganese(II) chloride and 2-methylcyclopenta-1,3-diene in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese(2+);2-methylcyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or even elemental manganese.
Substitution: Ligand substitution reactions can occur, where the 2-methylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction can produce manganese(0) or manganese(I) species.
Applications De Recherche Scientifique
Manganese(2+);2-methylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential role in biological systems, particularly in mimicking the activity of manganese-containing enzymes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as magnetic and electronic materials.
Mécanisme D'action
The mechanism by which Manganese(2+);2-methylcyclopenta-1,3-diene exerts its effects involves the interaction of the manganese center with various substrates. The 2-methylcyclopenta-1,3-diene ligand can stabilize the manganese center and facilitate its participation in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic processes or the interaction with biological macromolecules in medicinal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese(2+);cyclopenta-1,3-diene: Similar structure but without the methyl group, leading to different reactivity and stability.
Iron(2+);2-methylcyclopenta-1,3-diene: Similar coordination environment but with iron instead of manganese, resulting in different electronic properties and applications.
Cobalt(2+);2-methylcyclopenta-1,3-diene: Another transition metal complex with similar ligands, used in different catalytic and material applications.
Uniqueness
Manganese(2+);2-methylcyclopenta-1,3-diene is unique due to the specific electronic and steric effects imparted by the 2-methylcyclopenta-1,3-diene ligand
Propriétés
Formule moléculaire |
C12H14Mn |
|---|---|
Poids moléculaire |
213.18 g/mol |
Nom IUPAC |
manganese(2+);2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Mn/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |
Clé InChI |
MQTLBPHCNQVGOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


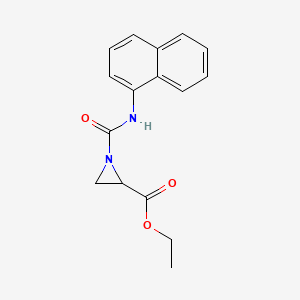
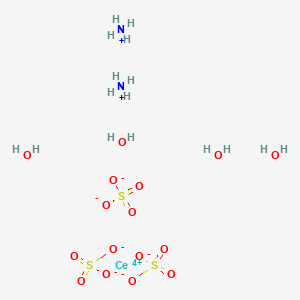
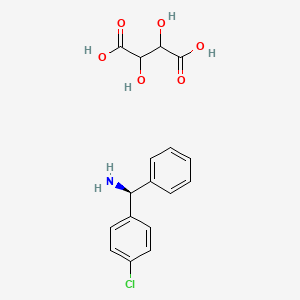
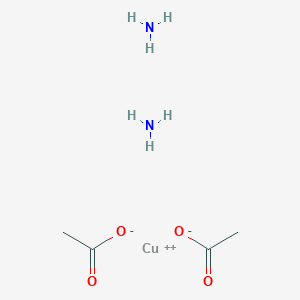

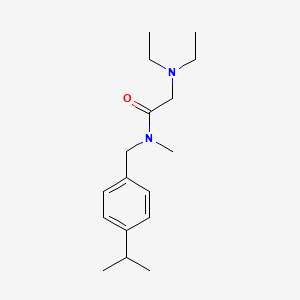
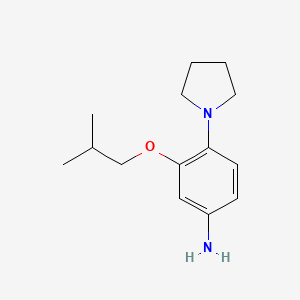
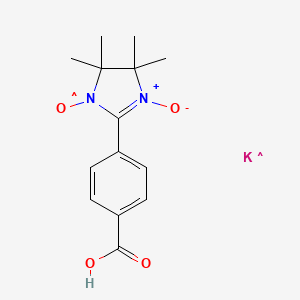
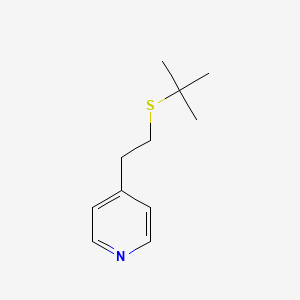

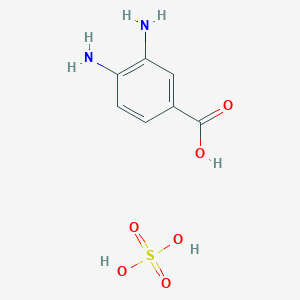
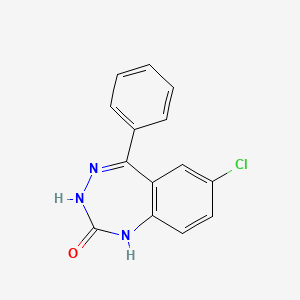
![N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester](/img/structure/B15341442.png)
